molecular formula C10H8O2S B6254560 3-methyl-1-benzothiophene-7-carboxylic acid CAS No. 1378848-38-4

3-methyl-1-benzothiophene-7-carboxylic acid

Cat. No.: B6254560
CAS No.: 1378848-38-4
M. Wt: 192.2
InChI Key:
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Description

3-methyl-1-benzothiophene-7-carboxylic acid is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methyl-1-benzothiophene-7-carboxylic acid can be synthesized through several methods. One common approach involves the sulfidation of 1-phenylpropene followed by acylation with chloroacyl or nitrobenzoyl anhydride under appropriate conditions . Another method involves the use of aryne intermediates and alkynyl sulfides to form the benzothiophene scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfidation and acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-methyl-1-benzothiophene-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-benzothiophene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzothiophene-7-carboxylic acid
  • 3-methylbenzothiophene
  • Benzofuran derivatives

Uniqueness

3-methyl-1-benzothiophene-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiophene derivatives, it may exhibit enhanced biological activity or different reactivity in chemical reactions .

Properties

CAS No.

1378848-38-4

Molecular Formula

C10H8O2S

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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